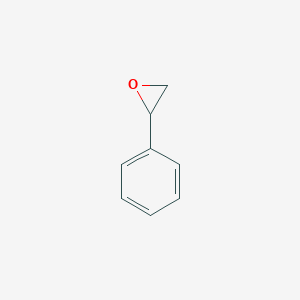
トリメチルフロログルシノール
概要
説明
Trimethylphloroglucinol is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of phloroglucinol, where three hydroxyl groups are replaced by three methoxy groups. This compound is known for its applications in pharmaceuticals, particularly for its antispasmodic properties.
科学的研究の応用
Trimethylphloroglucinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It has been studied for its potential antioxidant properties.
Industry: It is used in the production of certain dyes and as an intermediate in chemical manufacturing processes.
作用機序
Target of Action
Trimethylphloroglucinol, also known as Phloroglucinol, primarily targets the smooth muscle cells in the body . It is particularly effective against the smooth muscles of the digestive and biliary tracts . It also inhibits the action of Catechol-O-Methyl Transferase (COMT), a key enzyme involved in the metabolism of catecholamines .
Mode of Action
Trimethylphloroglucinol acts by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This inhibition leads to an antispasmodic effect, reducing spasms and associated pain . The compound’s interaction with COMT may also contribute to its spasmolytic properties by inducing relaxation of smooth muscular spasms .
Biochemical Pathways
Its inhibition of voltage-dependent calcium channels suggests it may impact calcium signaling pathways within smooth muscle cells . By inhibiting COMT, it could also influence the metabolic pathways of catecholamines .
Pharmacokinetics
It’s known that the compound can be excreted in urine as the parent drug, sulfo- and glucurono-conjugates, and hydroxylated metabolites .
Result of Action
The primary result of Trimethylphloroglucinol’s action is the reduction of spasms and associated pain in the digestive and biliary tracts . This makes it an effective treatment for conditions such as colic . In addition, it has been used in trials studying the diagnostic of Colonoscopy .
Action Environment
It’s known that the presence of water in the crystal lattice of pharmaceutical compounds can lead to significant changes in their physicochemical properties, such as solubility, dissolution rate, chemical stability, and bioavailability . Therefore, factors such as humidity and temperature could potentially influence the action, efficacy, and stability of Trimethylphloroglucinol.
生化学分析
Cellular Effects
Trimethylphloroglucinol is used to alleviate pain and spasms in the digestive and biliary tracts . It is thought to exert its effects through smooth muscle relaxation .
Molecular Mechanism
It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Trimethylphloroglucinol at different dosages in animal models have not been extensively studied . Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited .
Transport and Distribution
Information on how Trimethylphloroglucinol is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with and its effects on localization or accumulation, is currently limited .
準備方法
Synthetic Routes and Reaction Conditions: Trimethylphloroglucinol can be synthesized from phloroglucinol through methylation. The process involves the reaction of phloroglucinol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of trimethylphloroglucinol often involves the use of sulfuric acid as a catalyst. The process starts with phloroglucinol as the raw material, which undergoes a series of reactions to introduce the methyl groups. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Trimethylphloroglucinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to phloroglucinol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups.
類似化合物との比較
Phloroglucinol: The parent compound with hydroxyl groups instead of methoxy groups.
1,3,5-Trimethoxybenzene: Another derivative with similar structural features but different functional properties.
Hydroxyquinol (1,2,4-benzenetriol): An isomer of phloroglucinol with hydroxyl groups in different positions.
Pyrogallol (1,2,3-benzenetriol): Another isomer with distinct chemical behavior.
Uniqueness: Trimethylphloroglucinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups enhance its lipophilicity and stability compared to phloroglucinol, making it more suitable for certain pharmaceutical applications .
特性
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBSXKSWDLYJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196258 | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4463-03-0 | |
| Record name | Trimethylphloroglucinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4463-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylphloroglucinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004463030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylphloroglucinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanism of action remains unclear, research suggests that Trimethylphloroglucinol might exert its antispasmodic effect by decreasing the sensitivity of smooth muscle contractile proteins to calcium. [] Further research is needed to fully elucidate its interaction with molecular targets and downstream effects.
A: Trimethylphloroglucinol has the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol. [, , ]
A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors, is widely used for the analysis of Trimethylphloroglucinol. [, , , , , ] Spectrophotometric methods have also been explored for its quantification. []
A: Studies indicate that Trimethylphloroglucinol exhibits degradation under oxidative conditions (exposure to hydrogen peroxide), while showing better stability under acidic, basic, and thermal stress. [, ]
ANone: The provided research papers mainly focus on analytical methods and do not provide detailed information about the absorption, distribution, metabolism, and excretion (ADME) of Trimethylphloroglucinol.
A: While Trimethylphloroglucinol is generally considered safe, there have been isolated case reports of severe allergic reactions (anaphylaxis) associated with its use. [, ]
A: Research has explored the effects of Trimethylphloroglucinol on colonic motility in both animal models (dogs) [] and human clinical studies. [, ]
A: Clinical trials have shown that Trimethylphloroglucinol, often in combination with phloroglucinol, can reduce pain associated with IBS. [, , , ]
A: Analytical method validation for Trimethylphloroglucinol involves assessing parameters like linearity, accuracy, precision, system suitability, specificity, and robustness to ensure the reliability and accuracy of the method. [, , ]
A: A common synthesis route for Trimethylphloroglucinol involves a multi-step process starting with the nitration of mesitylene, followed by reduction, dinitration, another reduction step, and finally hydrolysis. []
A: Trimethylphloroglucinol has shown potential as a building block in the synthesis of covalent organic frameworks (COFs), which have applications in areas like filtration and separation technologies. [] Additionally, it has been investigated for its potential antiglycation properties. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


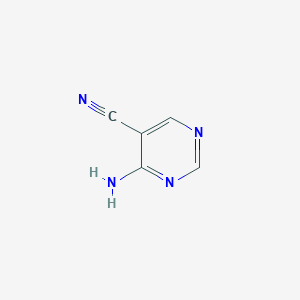
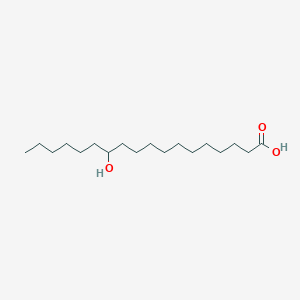
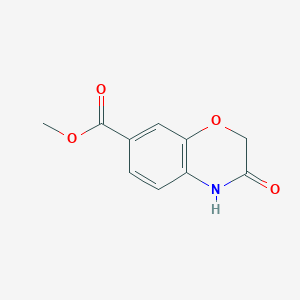





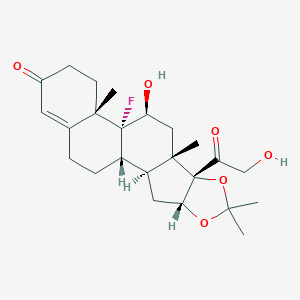



![Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B127064.png)
